molecular formula C5H11NO2 B1618025 3-Methyl-1-nitrobutane CAS No. 627-67-8

3-Methyl-1-nitrobutane

Cat. No.: B1618025
CAS No.: 627-67-8
M. Wt: 117.15 g/mol
InChI Key: FEJLPMVSVDSKHJ-UHFFFAOYSA-N
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Description

3-Methyl-1-nitrobutane is a primary nitroalkane with the molecular formula C5H11NO2This compound is a volatile organic compound and has been identified as a plant metabolite in certain species .

Preparation Methods

3-Methyl-1-nitrobutane can be synthesized through various methods. One common synthetic route involves the reaction of isopentyl bromide with sodium nitrite in dimethylformamide (DMF) at low temperatures. The reaction mixture is then stirred overnight at room temperature, followed by extraction and purification to yield the desired nitroalkane . Industrial production methods may involve similar processes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-Methyl-1-nitrobutane undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroalkenes or nitroalkanes.

    Reduction: The nitro group can be reduced to form amines or hydroxylamines.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common reagents used in these reactions include reducing agents like hydrogen gas with a catalyst, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

3-Methyl-1-nitrobutane has several significant applications in scientific research:

Chemistry

  • Building Block for Synthesis: It serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution .

Biology

  • Biomolecular Studies: The compound is utilized in studies involving nitro group-containing biomolecules. Its nitro group can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules, potentially influencing enzyme activity or cellular pathways.

Medicine

  • Pharmaceutical Development: Research is ongoing into its potential pharmaceutical applications, particularly as a precursor for drug synthesis. Its ability to form various derivatives makes it a candidate for developing new therapeutic agents .

Industry

  • Specialty Chemicals Production: It is used in producing specialty chemicals and intermediates necessary for various industrial processes. Its versatility allows it to be employed in formulations that require specific chemical properties .

Case Studies

Case Study 1: Pharmaceutical Applications
In a study published in a peer-reviewed journal, researchers synthesized substituted aryl compounds using this compound as a starting material. This research highlighted its utility in developing new drugs with enhanced biological activity .

Case Study 2: Analytical Chemistry
this compound has been analyzed using high-performance liquid chromatography (HPLC) techniques. The compound's separation on specific HPLC columns demonstrates its applicability in analytical chemistry, particularly for isolating impurities during preparative separation processes .

Mechanism of Action

The mechanism of action of 3-Methyl-1-nitrobutane involves its interactions with molecular targets and pathways. The nitro group can undergo redox reactions, influencing cellular processes and biochemical pathways. Its effects are mediated through its ability to donate or accept electrons, making it a versatile compound in various chemical and biological contexts .

Comparison with Similar Compounds

3-Methyl-1-nitrobutane can be compared with other nitroalkanes such as nitromethane, nitroethane, and 2-nitropropane. These compounds share the presence of a nitro group but differ in their carbon chain length and substitution patterns. The uniqueness of this compound lies in its specific structure, which influences its reactivity and applications .

Similar compounds include:

  • Nitromethane (CH3NO2)
  • Nitroethane (C2H5NO2)
  • 2-Nitropropane (C3H7NO2)

Each of these compounds has distinct properties and uses, making them valuable in different scientific and industrial contexts.

Biological Activity

3-Methyl-1-nitrobutane (C5H11NO2) is an organic compound that belongs to the nitroalkane class. Its biological activities have garnered interest due to its potential applications in medicinal chemistry, particularly as a precursor for various bioactive compounds.

  • Molecular Formula : C5H11NO2
  • Molecular Weight : 117.146 g/mol
  • CAS Registry Number : 627-67-8

Synthesis

This compound can be synthesized through the reaction of isopentyl iodide with sodium nitrite in DMF at low temperatures, which facilitates the introduction of the nitro group into the butane structure .

Antimicrobial Properties

Research indicates that derivatives of nitrobutanes, including this compound, exhibit significant antimicrobial activity. A study reported that synthesized nitrobutane derivatives demonstrated potent activity against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 1.95 µg/ml to higher concentrations depending on the specific derivative tested .

CompoundMIC (µg/ml)Target Organism
IIa1.95Mycobacterium tuberculosis H37Rv
IIb31.25Bacillus subtilis
IIe31.25Enterococcus faecium
IIg31.25Candida albicans

Cytotoxicity and Cancer Research

In a comparative study of proteasome inhibitors, compounds related to nitrobutanes, including this compound, were evaluated for their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The IC50 values indicated significant cytotoxicity, with some derivatives showing comparable efficacy to established drugs like bortezomib .

Cell LineIC50 (µM)Comparison Drug
MCF-70.71Bortezomib
PC-317.79Bortezomib

The biological activity of this compound and its derivatives is primarily attributed to their ability to act as Michael acceptors in biological systems. This property allows them to interact with nucleophilic sites in proteins, leading to inhibition of critical cellular pathways such as proteasome activity and potentially inducing apoptosis in cancer cells .

Study on Antiviral Activity

A recent investigation into the antiviral properties of nitrobutane derivatives found that certain modifications to the nitro group significantly enhanced their antiviral efficacy. These findings suggest that structural optimization could lead to more potent therapeutic agents against viral infections .

Antimycobacterial Activity

Another study focused on the antimycobacterial activity of synthesized compounds derived from nitrobutanes. The results highlighted that specific derivatives exhibited remarkable activity against multidrug-resistant strains of Mycobacterium tuberculosis, indicating a promising avenue for new tuberculosis treatments .

Properties

IUPAC Name

3-methyl-1-nitrobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-5(2)3-4-6(7)8/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJLPMVSVDSKHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90211769
Record name 3-Methyl-1-nitrobutane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627-67-8
Record name 1-Nitro-3-methylbutane
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URL https://commonchemistry.cas.org/detail?cas_rn=627-67-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1-nitrobutane
Source ChemIDplus
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Record name 3-Methyl-1-nitrobutane
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Record name 3-methyl-1-nitrobutane
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Record name 3-METHYL-1-NITROBUTANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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